2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide linker connected to a thiadiazole ring fused with a tetrahydrofuran (THF) moiety. Its structural complexity arises from the combination of pyridazinone (a six-membered ring with two adjacent nitrogen atoms) and 1,3,4-thiadiazole (a five-membered ring containing sulfur and nitrogen), which are both pharmacologically privileged scaffolds.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3S/c19-12-5-2-1-4-11(12)13-7-8-16(26)24(23-13)10-15(25)20-18-22-21-17(28-18)14-6-3-9-27-14/h1-2,4-5,7-8,14H,3,6,9-10H2,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJOWZGVPIBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group. The thiadiazole ring is then synthesized and coupled with the pyridazine intermediate. Finally, the tetrahydrofuran ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally related molecules from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for pyridazinone derivatives (e.g., nucleophilic substitution under mild conditions) , but the THF-thiadiazole moiety may require specialized coupling strategies, as seen in Lawesson’s reagent-mediated thioamide formation . Yields for analogous pyridazinone-thiadiazole hybrids (e.g., 46–99.9% in ) suggest that steric and electronic effects of substituents significantly impact reaction efficiency .
Structural Nuances: The 2-chlorophenyl group on the pyridazinone ring may enhance lipophilicity and metabolic stability compared to simpler alkyl substituents (e.g., 3-methyl in compound 8b) .
Pharmacological Implications: Pyridazinone-thiadiazole hybrids (e.g., 8b) exhibit activity as FPR agonists, suggesting the target compound may share similar receptor-binding profiles . Thiadiazole-linked triazinoquinazoline derivatives (e.g., 4.10) demonstrate anticancer activity, highlighting the versatility of thiadiazole moieties in diverse therapeutic contexts .
Analytical and Spectral Data
While spectral data for the target compound are unavailable in the provided evidence, key trends from analogs include:
- 1H NMR: Pyridazinone protons resonate at δ 6.70–7.60 ppm, while thiadiazole-related protons (e.g., SCH2) appear at δ 2.30–4.95 ppm .
- MS: Molecular ion peaks ([M+H]+) for pyridazinone-thiadiazole hybrids are observed in the range m/z 400–510, consistent with their molecular weights .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values confirm purity in analogs .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its complex structure includes a pyridazinone core, a chlorophenyl substituent, and a thiadiazole-linked group, positioning it for diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.9 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O3S |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 1324057-01-3 |
| Chemical Structure | Chemical Structure |
Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially modulating specific molecular targets within biological pathways. Its mechanism likely involves interactions with various receptors, influencing cellular processes related to cell proliferation and potentially providing therapeutic benefits in cancer treatment.
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Anticancer Activity : Investigations have shown that it may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : There is emerging evidence that it may possess antimicrobial activity, although further studies are required to confirm these effects.
Case Studies and Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro assays demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The study indicated that the compound induces apoptosis through the activation of caspase pathways.
- Enzyme Interaction Studies : Another study focused on the inhibition of specific kinases involved in cancer signaling pathways. The compound showed promising results as a selective inhibitor, with IC50 values indicating effective inhibition at low concentrations .
- Antimicrobial Testing : A recent investigation assessed its antimicrobial properties against various bacterial strains. The results suggested moderate activity against Gram-positive bacteria, warranting further exploration into its potential as an antibacterial agent.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
